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molecular formula C12H23NO2 B8511891 2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine CAS No. 70656-11-0

2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine

Cat. No. B8511891
M. Wt: 213.32 g/mol
InChI Key: STPRYPLHPUMXIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05986101

Procedure details

In a 750 ml sulfonating flask with mechanical stirrer, condenser and 100 ml dropping funnel 64.0 g (1.6 mol) of sodium hydroxide are dissolved in 64 ml of water under an argon atmosphere. 170 ml of toluene, 10.3 g (31.8 mmol) of tetrabutylammonium bromide and 50 g (318 mmol) of 4-hydroxy-2,2,6,6-tetramethylpiperidine are added. 58.8 g (636 mmol) of epichlorohydrin are added dropwise at 45° C. The mixture is then stirred at 50° C. for 4 hours. The reaction mixture is cooled to room temperature and then poured into 1 l of ice-water, the organic phase is separated off and dried over sodium sulfate, and the residue is concentrated on a rotatory evaporator. The residue is distilled at 8·10-3 torr. Boiling point: 48° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
10.3 g
Type
catalyst
Reaction Step Two
Quantity
58.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
64 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C1(C)C=CC=CC=1.[OH:10][CH:11]1[CH2:16][C:15]([CH3:18])([CH3:17])[NH:14][C:13]([CH3:20])([CH3:19])[CH2:12]1.[CH2:21]([CH:23]1[O:25][CH2:24]1)Cl>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:17][C:15]1([CH3:18])[CH2:16][CH:11]([O:10][CH2:21][CH:23]2[O:25][CH2:24]2)[CH2:12][C:13]([CH3:20])([CH3:19])[NH:14]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 g
Type
reactant
Smiles
OC1CC(NC(C1)(C)C)(C)C
Name
Quantity
10.3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
58.8 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Four
Name
ice water
Quantity
1 L
Type
reactant
Smiles
Step Five
Name
Quantity
64 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred at 50° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the residue is concentrated on a rotatory evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled at 8·10-3 torr

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1(NC(CC(C1)OCC1CO1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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